molecular formula C14H17BrO2 B1517200 1-(4-Bromophenyl)cycloheptane-1-carboxylic acid CAS No. 1039931-40-2

1-(4-Bromophenyl)cycloheptane-1-carboxylic acid

Cat. No. B1517200
M. Wt: 297.19 g/mol
InChI Key: ILLSQUFVPDAVGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Bromophenyl)cycloheptane-1-carboxylic acid” is a chemical compound with the molecular formula C14H17BrO2 . It has a molecular weight of 297.19 g/mol . This compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17BrO2/c15-12-7-5-11(6-8-12)14(13(16)17)9-3-1-2-4-10-14/h5-8H,1-4,9-10H2,(H,16,17) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Medicinal Chemistry and Enzyme Inhibition

  • The compound, along with its derivatives, has been investigated for its inhibitory effects on carbonic anhydrase isoenzymes. These studies aim to explore its potential in medicinal applications, particularly for conditions where carbonic anhydrase activity is implicated (Boztaş et al., 2015).

Crystallography and Material Science

  • In crystallography, derivatives of 1-(4-Bromophenyl)cycloheptane-1-carboxylic acid have been used to study the formation of different structural motifs. The formation of hydrogen-bonded cyclic carboxylic acid dimers and other complex molecular arrangements has been explored, contributing to our understanding of molecular interactions and crystal engineering (Smith & Wermuth, 2012).

Catalysis and Organic Synthesis

  • The compound has found applications in catalysis and organic synthesis. For instance, it has been utilized in CuI-catalyzed coupling reactions for the synthesis of complex organic molecules, demonstrating its utility in facilitating intricate chemical transformations (Gan & Ma, 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(4-bromophenyl)cycloheptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO2/c15-12-7-5-11(6-8-12)14(13(16)17)9-3-1-2-4-10-14/h5-8H,1-4,9-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLSQUFVPDAVGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)cycloheptane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)cycloheptane-1-carboxylic acid
Reactant of Route 2
1-(4-Bromophenyl)cycloheptane-1-carboxylic acid
Reactant of Route 3
1-(4-Bromophenyl)cycloheptane-1-carboxylic acid
Reactant of Route 4
1-(4-Bromophenyl)cycloheptane-1-carboxylic acid
Reactant of Route 5
1-(4-Bromophenyl)cycloheptane-1-carboxylic acid
Reactant of Route 6
1-(4-Bromophenyl)cycloheptane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.